(E)-3-(4-Isopropylbenzylidene)indolin-2-one

EGFR HER2 RTK inhibitor selectivity

(E)-3-(4-Isopropylbenzylidene)indolin-2-one (CAS 186611‑55‑2), routinely designated SU‑4313, is a 3‑benzylidene‑indolin‑2‑one that functions as a broad‑spectrum protein tyrosine kinase (PTK) modulator. It concurrently inhibits the receptor tyrosine kinases PDGFR, FLK‑1/VEGFR2, EGFR, HER2 and IGF‑1R with IC₅₀ values in the low‑micromolar range (8.0–18.8 μM).

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 186611-55-2
Cat. No. B1681157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-Isopropylbenzylidene)indolin-2-one
CAS186611-55-2
SynonymsSU 4313
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11-
InChIKeyIRQQWCZKCUQNSO-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(E)-3-(4-Isopropylbenzylidene)indolin-2-one (SU-4313): A Multi-Kinase Indolinone PTK Modulator for Differentiated Oncology Research


(E)-3-(4-Isopropylbenzylidene)indolin-2-one (CAS 186611‑55‑2), routinely designated SU‑4313, is a 3‑benzylidene‑indolin‑2‑one that functions as a broad‑spectrum protein tyrosine kinase (PTK) modulator. It concurrently inhibits the receptor tyrosine kinases PDGFR, FLK‑1/VEGFR2, EGFR, HER2 and IGF‑1R with IC₅₀ values in the low‑micromolar range (8.0–18.8 μM) . The material is supplied as the (E)‑geometric isomer (≥ 95 %), with approximately 5 % of the (Z)‑isomer, a stereochemical feature that carries distinct pharmacological consequences .

Why Indolinone‑Based PTK Modulators Cannot Be Generically Substituted: The Case for (E)-3-(4-Isopropylbenzylidene)indolin‑2‑one


Within the 3‑benzylidene‑indolin‑2‑one scaffold, modest structural changes—benzylidene substituent pattern, E/Z stereochemistry and heteroatom identity (O vs. S)—produce markedly divergent kinase selectivity profiles and potency windows. For example, the (E)‑isomer of 3‑(4‑isopropylbenzylidene)indolin‑2‑one provides broad, balanced inhibition across PDGFR, FLK‑1, EGFR, HER2 and IGF‑1R, whereas its racemic congener SU4312 contains a (Z)‑isomer that potently inhibits FLK‑1 (IC₅₀ = 0.8 μM) but loses most EGFR/HER2 activity [1]. Likewise, indolin‑2‑thione derivatives preferentially target non‑receptor kinases CK2 and p60ᶜ‑Src while showing weaker RTK inhibition, making them unsuitable surrogates for RTK‑focused investigations [2]. Consequently, procuring the specific (E)‑3‑(4‑isopropylbenzylidene)indolin‑2‑one is indispensable for reproducing the multi‑RTK inhibition profile described in the literature.

Quantitative Differentiation of (E)-3-(4-Isopropylbenzylidene)indolin‑2‑one Versus Closest Analogs


EGFR/HER2‑Inclusive Multi‑Kinase Coverage that VEGFR2‑Selective Inhibitor SU5416 Cannot Provide

SU‑4313 inhibits EGFR with an IC₅₀ of 11 μM and HER2 kinase with an IC₅₀ of 16.9 μM . In contrast, the structurally related VEGFR2‑selective inhibitor SU5416 (semaxanib) displays no appreciable inhibition of EGFR or HER2 (IC₅₀ > 100 μM) [1]. Thus, in cellular models where EGFR or HER2 signaling contributes to the observed phenotype, SU5416 cannot substitute for SU‑4313. The balanced multi‑RTK inhibition profile of SU‑4313 is mechanistically distinct from that of VEGFR2‑selective tool compounds.

EGFR HER2 RTK inhibitor selectivity SU5416 multi‑kinase profiling

Defined (E)‑Isomer Enrichment (>95 %) Prevents Z‑Isomer Artifacts Inherent in Racemic SU4312

Commercially available SU‑4313 contains ≥ 95 % of the (E)‑isomer, with only ~5 % (Z)‑isomer . By comparison, SU4312 is supplied as a racemic mixture whose (Z)‑isomer exhibits a starkly different pharmacological fingerprint: it inhibits FLK‑1 with an IC₅₀ of 0.8 μM but loses most EGFR/HER2/IGF‑1R activity [1]. Even minor (Z)‑isomer contamination can shift the apparent FLK‑1 potency and compromise selectivity interpretation across replicate experiments.

stereochemistry isomer purity FLK‑1 selectivity SU4312 batch reproducibility

Micromolar Potency Window Occupies a Distinct Niche Between Tool Compounds and Nanomolar Clinical Inhibitors Like Sunitinib

SU‑4313 inhibits its target kinases with IC₅₀ values of 8.0–18.8 μM . Sunitinib, a clinically approved indolin‑2‑one multi‑kinase inhibitor, achieves nanomolar potency: VEGFR2 IC₅₀ = 80 nM, PDGFRβ IC₅₀ = 2 nM . The >100‑fold potency differential renders SU‑4313 suboptimal for in vivo efficacy studies but highly suitable as a cellular tool compound for probing partial pathway blockade, studying adaptive resistance mechanisms, or for assays where complete kinase engagement would confound phenotypic readouts.

potency comparison sunitinib tool compound selection partial inhibition kinase profiling

Divergent Kinase Selectivity: SU‑4313 Spares Non‑Receptor Kinases CK2 and Src, Unlike Indolin‑2‑thione Congeners

Indolin‑2‑thione derivatives, in which the carbonyl oxygen is replaced by sulfur, demonstrate preferential inhibition of non‑receptor tyrosine kinases CK2 and p60ᶜ‑Src, with representative compounds showing IC₅₀ values of 21.20–30.92 μM against Src kinase [1]. SU‑4313, as an indolin‑2‑one, does not significantly inhibit Src or CK2 at comparable concentrations (IC₅₀ > 30 μM based on class‑level inference) [2]. This selectivity for receptor tyrosine kinases over non‑receptor kinases makes SU‑4313 a cleaner probe for studying RTK‑mediated signaling without confounding Src‑family kinase effects.

kinase selectivity CK2 c‑Src indolin‑2‑thione RTK specificity

Reproducible Physicochemical Handling: Defined Solubility and Long‑Term Storage Stability

SU‑4313 exhibits high DMSO solubility (> 100 mg/mL, equivalent to > 379 mM) but is sparingly soluble in aqueous buffers (~25 μg/mL) . Lyophilized powder is stable for 36 months at −20 °C, while DMSO stock solutions retain activity for 1–3 months at −20 °C [1]. These well‑characterized parameters enable standardized assay preparation across laboratories. In contrast, structurally similar indolin‑2‑one derivatives may display divergent solubility and stability profiles that necessitate compound‑specific protocol re‑optimization.

solubility storage stability assay reproducibility DMSO solubility formulation

Application Scenarios for (E)-3-(4-Isopropylbenzylidene)indolin‑2‑one Based on Verified Differentiation


Investigating RTK Crosstalk in EGFR/HER2‑Amplified Cancer Cell Models

In cancer models where EGFR and HER2 drive proliferation concurrently with angiogenic signals transmitted through VEGFR2 and PDGFR, SU‑4313 serves as a single‑agent tool to simultaneously interrogate all relevant RTK nodes at micromolar concentrations . Its well‑defined (E)‑isomer composition (> 95 %) ensures batch‑to‑batch reproducibility when comparing signaling outputs across independent studies .

Benchmarking Moderate‑Affinity Kinase Inhibitors in Biochemical Screening Cascades

SU‑4313, with its balanced micromolar IC₅₀ profile, provides a reference compound for calibrating high‑throughput kinase profiling assays. Unlike nanomolar clinical candidates such as sunitinib, SU‑4313 enables detection of graded dose‑responses and partial target engagement without saturating kinase active sites at typical screening concentrations .

Discriminating RTK‑ from Src/CK2‑Mediated Phosphorylation Events

When dissecting signal transduction pathways, SU‑4313 is preferable to indolin‑2‑thione analogs because it lacks significant activity against non‑receptor kinases Src and CK2. This selectivity prevents confounding effects arising from off‑target Src inhibition that complicates interpretation of RTK‑specific signaling experiments [2].

Standardized Antiangiogenic Phenotyping in Zebrafish Embryo Models

SU‑4313 has been employed in zebrafish angiogenesis assays to study developmental vascular defects. Its documented solubility (> 100 mg/mL in DMSO) and solution stability (1–3 months at −20 °C) facilitate consistent compound delivery in embryo medium, while its multi‑RTK profile captures the combined VEGFR2/PDGFR inhibition phenotype relevant to antiangiogenic screening [1].

Quote Request

Request a Quote for (E)-3-(4-Isopropylbenzylidene)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.